molecular formula C19H21BrN2O B3569281 N-(1-benzylpiperidin-4-yl)-4-bromobenzamide

N-(1-benzylpiperidin-4-yl)-4-bromobenzamide

Cat. No.: B3569281
M. Wt: 373.3 g/mol
InChI Key: STVCIQOCEIGHLR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-bromobenzamide typically involves the reaction of 1-benzylpiperidin-4-amine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxide derivatives or reduction to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include N-(1-benzylpiperidin-4-yl)-4-azidobenzamide or N-(1-benzylpiperidin-4-yl)-4-thiolbenzamide.

    Oxidation and Reduction: Products include this compound N-oxide or N-(1-benzylpiperidin-4-yl)-4-bromobenzylamine.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-bromobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound shares the benzylpiperidine core but has an acetohydrazide group instead of a bromobenzamide group.

    N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide: Similar structure with a fluorine atom replacing the bromine atom on the benzamide ring.

Uniqueness

N-(1-benzylpiperidin-4-yl)-4-bromobenzamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s pharmacokinetic properties. This uniqueness makes it a valuable compound for developing new pharmacological agents with specific receptor interactions .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVCIQOCEIGHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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